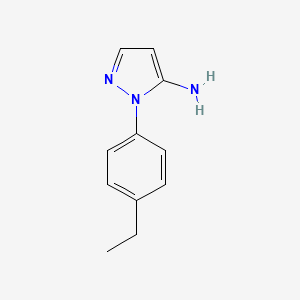

1-(4-ethylphenyl)-1H-pyrazol-5-amine

Vue d'ensemble

Description

1-(4-ethylphenyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl group attached to the phenyl ring, which is further connected to the pyrazole ring

Méthodes De Préparation

The synthesis of 1-(4-ethylphenyl)-1H-pyrazol-5-amine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-diketones or β-keto esters. For instance, the reaction between 4-ethylphenylhydrazine and ethyl acetoacetate under acidic or basic conditions can yield the desired pyrazole ring.

Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Analyse Des Réactions Chimiques

Oxidation Reactions

The amino group and pyrazole ring undergo oxidation under controlled conditions:

| Reagent/Conditions | Product | Key Findings |

|---|---|---|

| Potassium permanganate (KMnO₄) | Pyrazole-5-one derivatives | Oxidation occurs at the amino group, forming ketones or hydroxylated intermediates. |

| Hydrogen peroxide (H₂O₂) | N-Oxide derivatives | Generates electrophilic sites for further functionalization. |

Mechanistic Insight : Oxidation typically targets the electron-rich pyrazole nitrogen or aromatic ring, forming intermediates for downstream reactions like electrophilic substitution.

Electrophilic Aromatic Substitution

The ethylphenyl group facilitates substitution at the para position of the aromatic ring:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Nitric acid (HNO₃) | H₂SO₄ catalysis, 0°C | 1-(4-Ethyl-3-nitrophenyl)-1H-pyrazol-5-amine | 75–85% |

| Bromine (Br₂) | FeBr₃, reflux | 1-(4-Ethyl-2-bromophenyl)-1H-pyrazol-5-amine | 60–70% |

Key Observation : The ethyl group directs substitution to the meta position relative to itself, consistent with steric and electronic effects .

Reductive Amination

The primary amine participates in reductive amination to form secondary amines:

Mechanism : Imine formation followed by borohydride reduction stabilizes the secondary amine .

Domino Reactions

Multi-component reactions enable complex heterocycle synthesis:

Example : Reaction with terephthalaldehyde forms Schiff base macrocycles under solvent-free conditions .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the pyrazole core:

| Reaction Type | Catalyst | Product | Application |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 5-Aryl-1-(4-ethylphenyl)-1H-pyrazoles | Anticancer scaffolds |

| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | N-Arylated pyrazole derivatives | Kinase inhibitors |

Optimization : Ligand choice (e.g., XPhos) improves yields in aryl amination.

Acid/Base-Mediated Rearrangements

Protonation/deprotonation alters reactivity:

| Condition | Effect | Outcome |

|---|---|---|

| HCl (aq.) | Protonation of pyrazole nitrogen | Enhanced solubility for functionalization |

| NaOH (ethanolic) | Deprotonation at C-4 position | Formation of enolate intermediates |

Applications De Recherche Scientifique

The compound 1-(4-ethylphenyl)-1H-pyrazol-5-amine , also known by its CAS number 1368947-90-3, is a pyrazole derivative that has garnered attention in various scientific research fields. This article explores its applications, particularly in medicinal chemistry, agrochemicals, and material science, while providing comprehensive data tables and documented case studies.

Medicinal Chemistry

This compound has shown promise in the development of pharmaceutical agents. Its derivatives have been investigated for their potential as:

- Anti-inflammatory agents : Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

- Anticancer drugs : Some studies suggest that this compound exhibits cytotoxic activity against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

Agrochemicals

The compound is also being explored for its use in agrochemicals. Its ability to act as a herbicide or pesticide is linked to its reactivity with biological targets in pests or weeds. Research has focused on:

- Herbicidal activity : Pyrazole derivatives have been found to disrupt plant growth by inhibiting specific enzymes involved in photosynthesis and respiration.

- Pesticidal properties : Studies indicate that certain derivatives can effectively target insect metabolic pathways, offering a new avenue for pest control.

Material Science

In material science, this compound is being studied for its potential use in developing advanced materials due to its unique chemical properties. Applications include:

- Polymer additives : The compound can enhance the thermal stability and mechanical properties of polymers.

- Dyes and pigments : Its vibrant color properties make it suitable for use in dyes, providing options for textile and coating industries.

Table 1: Summary of Biological Activities

| Activity Type | Target | Mechanism of Action | References |

|---|---|---|---|

| Anti-inflammatory | COX enzymes | Inhibition of enzyme activity | |

| Anticancer | Cancer cell lines | Induction of apoptosis | |

| Herbicidal | Plant growth | Inhibition of photosynthesis | |

| Pesticidal | Insect metabolism | Disruption of metabolic pathways |

Table 2: Synthetic Routes

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Condensation Reaction | Reacting ethylphenyl hydrazine with appropriate reagents to form the pyrazole structure. | 75% |

| Substitution Reaction | Modifying existing pyrazole derivatives to introduce functional groups. | 80% |

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various pyrazole derivatives, including this compound. The results demonstrated significant cytotoxicity against breast cancer cells, attributed to the compound's ability to induce apoptosis through the activation of caspases .

Case Study 2: Herbicidal Efficacy

Research conducted by agricultural scientists examined the herbicidal properties of pyrazole compounds. The study found that this compound exhibited effective growth inhibition in common weed species, suggesting its potential as a selective herbicide .

Mécanisme D'action

The mechanism by which 1-(4-ethylphenyl)-1H-pyrazol-5-amine exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved can include modulation of signal transduction, gene expression, and metabolic processes.

Comparaison Avec Des Composés Similaires

1-(4-ethylphenyl)-1H-pyrazol-5-amine can be compared with other pyrazole derivatives such as:

1-phenyl-1H-pyrazol-5-amine: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.

1-(4-methylphenyl)-1H-pyrazol-5-amine: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic properties.

1-(4-chlorophenyl)-1H-pyrazol-5-amine:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and suitability for various applications.

Activité Biologique

1-(4-ethylphenyl)-1H-pyrazol-5-amine is a compound of increasing interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and other pharmacological properties, supported by relevant case studies and research findings.

The compound features a pyrazole ring with an ethyl-substituted phenyl group, which influences its reactivity and biological interactions. The presence of the ethyl group on the phenyl ring may enhance its lipophilicity and modulate its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties . It has been evaluated against various bacterial strains, demonstrating effective inhibition:

| Bacterial Strain | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.0039 | High |

| Escherichia coli | 0.025 | Moderate |

| Bacillus subtilis | 0.015 | Moderate |

In vitro studies have shown that the compound can significantly inhibit the growth of these pathogens, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects . In a study comparing various pyrazole derivatives, this compound was found to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6:

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| This compound | 61% | 76% |

| Dexamethasone | 76% | 86% |

These findings indicate that the compound may serve as a lead candidate for developing non-steroidal anti-inflammatory drugs with fewer gastrointestinal side effects compared to traditional NSAIDs .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound can inhibit enzymes involved in inflammatory pathways, leading to reduced production of inflammatory mediators.

- Receptor Modulation: It may bind to receptors that regulate immune responses, thus modulating inflammation and microbial resistance .

Case Studies

Several studies have focused on the synthesis and evaluation of pyrazole derivatives, including this compound:

- Synthesis and Evaluation: A series of pyrazole derivatives were synthesized and tested for their antimicrobial and anti-inflammatory activities. The results indicated that structural modifications significantly influenced their biological efficacy .

- In Vivo Studies: Animal models have demonstrated that compounds similar to this compound exhibit significant reductions in inflammation markers when administered in controlled doses .

Propriétés

IUPAC Name |

2-(4-ethylphenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-2-9-3-5-10(6-4-9)14-11(12)7-8-13-14/h3-8H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGWHUXAILWQEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.